N-Cyclopropyl-3-cyclohexene-1-methylamine
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Overview
Description
N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine is an organic compound with the molecular formula C10H17N. It features a cyclohexene ring attached to a cyclopropane ring via a methylene bridge, with an amine group attached to the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine typically involves the reaction of cyclohex-3-en-1-ylmethyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: N-alkylated and N-acylated derivatives.
Scientific Research Applications
N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
N-(cyclohexylmethyl)cyclopropanamine: Similar structure but lacks the double bond in the cyclohexene ring.
N-(cyclohex-3-en-1-ylmethyl)cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine is unique due to the presence of both a cyclohexene and a cyclopropane ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
CAS No. |
15907-71-8 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C10H17N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-2,9-11H,3-8H2 |
InChI Key |
XBGSSUHNYDDWNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CNC2CC2 |
Origin of Product |
United States |
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